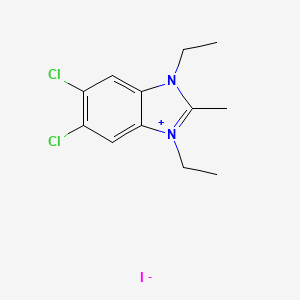![molecular formula C14H18Cl2N2O B13751230 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone CAS No. 21447-86-9](/img/structure/B13751230.png)
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is a complex organic compound that features an aziridine ring, a bis(2-chloroethyl)amino group, and a methanone group attached to a methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the reaction of aziridine with a suitable precursor containing the bis(2-chloroethyl)amino and methylphenyl groups. One common method involves the reaction of ethylenimine with benzonitrile N-oxides . Another approach includes the use of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various aziridine derivatives, amines, and substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:
Medicine: Its unique structure allows for the development of novel pharmaceuticals with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This results in cytotoxic effects, which are particularly useful in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Aziridin-1-yl oximes: Compounds with similar aziridine rings but different substituents.
2-aroyl-2-chloroaziridines: Compounds with similar structural features but different functional groups.
Uniqueness
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its combination of an aziridine ring, bis(2-chloroethyl)amino group, and methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
21447-86-9 |
|---|---|
Formule moléculaire |
C14H18Cl2N2O |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone |
InChI |
InChI=1S/C14H18Cl2N2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16/h2-3,10H,4-9H2,1H3 |
Clé InChI |
VTYLNSUQSLUEGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


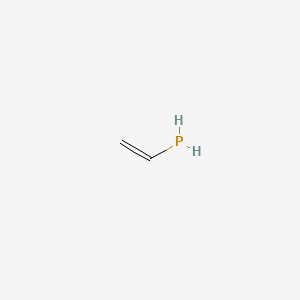
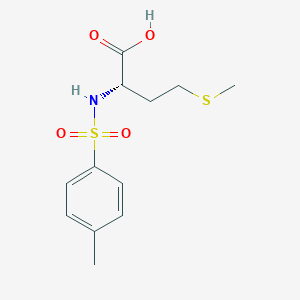

![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
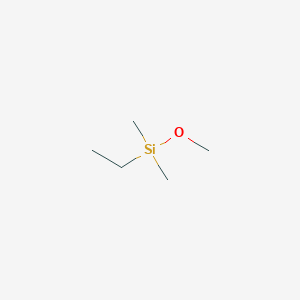
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

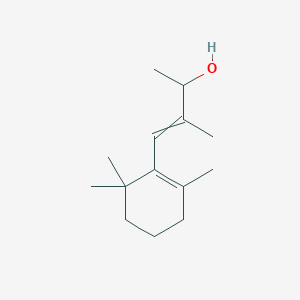
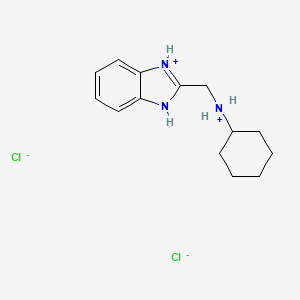


-methanone](/img/structure/B13751217.png)
